6-(3-Formylphenoxy)hexanenitrile
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Overview
Description
6-(3-Formylphenoxy)hexanenitrile is an organic compound with the molecular formula C13H15NO2. It features a formyl group attached to a phenoxy ring, which is further connected to a hexanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Formylphenoxy)hexanenitrile typically involves the reaction of 3-formylphenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Formylphenoxy)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 6-(3-Carboxyphenoxy)hexanenitrile
Reduction: 6-(3-Formylphenoxy)hexylamine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
6-(3-Formylphenoxy)hexanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a building block for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(3-Formylphenoxy)hexanenitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The formyl and nitrile groups provide reactive sites for further functionalization, enabling the creation of diverse compounds .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Formylphenoxy)hexanenitrile
- 6-(2-Formylphenoxy)hexanenitrile
- 6-(3-Carboxyphenoxy)hexanenitrile
Uniqueness
6-(3-Formylphenoxy)hexanenitrile is unique due to the specific positioning of the formyl group on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
6-(3-formylphenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-3-1-2-4-9-16-13-7-5-6-12(10-13)11-15/h5-7,10-11H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUXCUKHRLZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCC#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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